2-(1-Amino-2-methylbutyl)pyrido[3,4-d]pyrimidin-4(3H)-one is a chemical compound that belongs to the class of pyrido[3,4-d]pyrimidine derivatives. This compound is notable for its potential therapeutic applications, particularly in the field of oncology as a selective inhibitor of cyclin-dependent kinases. The compound's structure includes a pyrido ring fused with a pyrimidine moiety, which is characteristic of many biologically active compounds.
This compound is classified under the International Union of Pure and Applied Chemistry nomenclature system and has a Chemical Abstracts Service registry number of 1707568-41-9. It can be sourced from various chemical suppliers, and its synthesis has been documented in patent literature as well as scientific publications focusing on medicinal chemistry and drug discovery .
The synthesis of 2-(1-Amino-2-methylbutyl)pyrido[3,4-d]pyrimidin-4(3H)-one can be achieved through several methods:
In one synthetic route, the introduction of the amino group can be performed via reductive amination or by using amine coupling strategies. The use of protecting groups may also be necessary during synthesis to prevent unwanted side reactions.
The molecular formula for 2-(1-Amino-2-methylbutyl)pyrido[3,4-d]pyrimidin-4(3H)-one is C10H13N5O. The structure features:
The compound's molecular weight is approximately 219.25 g/mol. Its structural representation can be visualized using molecular modeling software or chemical drawing tools, which highlight its functional groups and stereochemistry.
2-(1-Amino-2-methylbutyl)pyrido[3,4-d]pyrimidin-4(3H)-one can participate in various chemical reactions:
The reactivity of this compound is influenced by its electron-rich nitrogen atoms within the pyrido and pyrimidine rings, making it suitable for further derivatization in medicinal chemistry.
The mechanism of action for 2-(1-Amino-2-methylbutyl)pyrido[3,4-d]pyrimidin-4(3H)-one primarily involves its role as an inhibitor of cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound disrupts cell cycle progression in cancer cells.
Studies have shown that certain derivatives exhibit significant cytotoxicity against various cancer cell lines, indicating their potential utility in cancer therapy. For example, compounds derived from similar scaffolds have demonstrated IC50 values in the nanomolar range against tumor cells .
Relevant analyses such as spectroscopic methods (NMR, IR) are utilized to confirm the structure and purity of synthesized compounds.
2-(1-Amino-2-methylbutyl)pyrido[3,4-d]pyrimidin-4(3H)-one has potential applications in:
CAS No.: 2322-77-2
CAS No.: 8031-14-9
CAS No.: 100572-96-1
CAS No.:
CAS No.:
CAS No.: 668462-13-3